molecular formula C5H7N2NaS B15134614 sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide

sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide

Cat. No.: B15134614
M. Wt: 150.18 g/mol
InChI Key: ZJMRKEOUOKSWAE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring with various functional groups, including arylhalides and heterocycles . The reaction conditions are generally mild, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of nickel catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfanide group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

  • Sodium [(4-methyl-1H-imidazol-5-yl)methyl]thioether
  • Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfone

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C5H7N2NaS

Molecular Weight

150.18 g/mol

IUPAC Name

sodium;(5-methyl-1H-imidazol-4-yl)methanethiolate

InChI

InChI=1S/C5H8N2S.Na/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

ZJMRKEOUOKSWAE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=CN1)C[S-].[Na+]

Origin of Product

United States

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